molecular formula C7H3ClF4O3S B1433347 2-Chloro-6-fluorophenyl trifluoromethanesulfonate CAS No. 1443684-70-5

2-Chloro-6-fluorophenyl trifluoromethanesulfonate

Cat. No.: B1433347
CAS No.: 1443684-70-5
M. Wt: 278.61 g/mol
InChI Key: PJRCZVCEJOPHIY-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H3ClF4O3S and a molecular weight of 278.61 g/mol. It is widely used in scientific research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-Chloro-6-fluorophenyl trifluoromethanesulfonate is utilized in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

While specific safety and hazard information for CFPT was not found, compounds of similar nature can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment and work in a well-ventilated area when handling such compounds .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-fluorophenyl trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound acts as a trifluoromethylating agent, introducing trifluoromethyl groups into organic molecules . This interaction is crucial in the synthesis of pharmaceuticals, agrochemicals, and materials. The trifluoromethyl group enhances the metabolic stability and lipophilicity of the target molecules, making them more effective in their respective applications .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins involved in these processes, leading to changes in cell function. For instance, it can inhibit or activate certain signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage level is required to elicit a response. Toxic or adverse effects can occur at high doses, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s overall impact on biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles. This localization is important for understanding the compound’s mechanism of action and its effects on cellular processes .

Preparation Methods

The synthesis of 2-Chloro-6-fluorophenyl trifluoromethanesulfonate typically involves the reaction of 2-Chloro-6-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-6-fluorophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile. Common reagents include alkoxides, amines, and thiols.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide would yield an ether derivative.

Mechanism of Action

The mechanism by which 2-Chloro-6-fluorophenyl trifluoromethanesulfonate exerts its effects involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various synthetic transformations, facilitating the formation of complex molecules.

Comparison with Similar Compounds

Similar compounds to 2-Chloro-6-fluorophenyl trifluoromethanesulfonate include other aryl triflates such as:

  • 2-Chloro-6-fluorophenyl triflate
  • 2-Chloro-6-fluorophenyl sulfonate

These compounds share similar reactivity patterns due to the presence of the trifluoromethanesulfonate group. this compound is unique in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O3S/c8-4-2-1-3-5(9)6(4)15-16(13,14)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRCZVCEJOPHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OS(=O)(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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